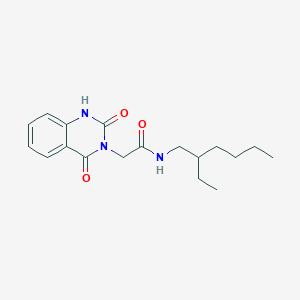

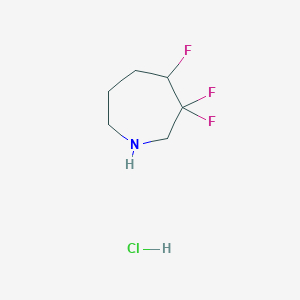

![molecular formula C15H8Cl2F3N5OS B2400714 3-{5-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophényl)urée CAS No. 2085690-10-2](/img/structure/B2400714.png)

3-{5-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophényl)urée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea is an intricate compound, known for its complex structure that integrates several functional groups and heterocycles, making it a versatile candidate for various applications in chemistry, biology, and industry. Its unique molecular configuration grants it a broad spectrum of reactivity and utility.

Applications De Recherche Scientifique

In Chemistry

Catalysis: : Acts as a ligand in coordination complexes for catalysis.

Materials Science: : Used in the design of functional materials due to its unique chemical stability and electronic properties.

In Biology

Pharmacology: : Investigated for its potential as an inhibitor of specific enzymes, influencing pathways involved in diseases.

Pesticides: : Studied for pesticidal properties, particularly against specific agricultural pests.

In Medicine

Drug Development: : Basis for the development of pharmaceuticals targeting inflammatory diseases and cancer.

Diagnostics: : Utilized in assays for detecting specific biomolecular interactions.

In Industry

Manufacturing: : Integrated into processes requiring stable intermediates for high-performance materials.

Chemical Sensors: : Employed in the creation of sensors for detecting environmental contaminants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea typically involves multistep procedures, starting from readily available precursors:

Formation of the 1,3,4-thiadiazole Ring

Initial step often involves the cyclization of hydrazine derivatives with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole nucleus.

Reaction conditions: Solvent such as ethanol, temperatures around 70-80°C.

Chlorination and Substitution Reactions

Introduction of the chlorinated pyridine ring via chlorination reactions.

Substituent additions typically use halogenated intermediates under controlled conditions.

Urea Formation

Final step includes the reaction of the thiadiazole compound with 4-chlorophenyl isocyanate.

Reaction conditions: Anhydrous environment, temperature regulation is critical to avoid side reactions.

Industrial Production Methods

Batch Processing: : Widely used for the commercial-scale production, involving large reactors for sequential steps.

Flow Chemistry: : Emerging method due to its efficiency and enhanced control over reaction parameters, reducing by-product formation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Subject to oxidative conditions, leading to potential breakdown of specific rings or the formation of N-oxides.

Reduction: : Reductive conditions often influence the functional groups, possibly reducing nitro groups or cleaving specific bonds.

Substitution: : Both nucleophilic and electrophilic substitution reactions are prevalent, affecting the pyridine and thiadiazole rings.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: : Use of hydrides such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: : Halogenated solvents or bases like pyridine, at temperatures ranging from mild (25°C) to elevated (100°C).

Major Products

Oxidation Products: : Formation of sulfoxides or sulfones, depending on the specific reactive sites.

Reduction Products: : Amine derivatives from nitro reductions, dechlorinated compounds.

Substitution Products: : Varied, with substitutions mainly at the pyridine or phenyl ring positions.

Mécanisme D'action

Molecular Targets and Pathways

The compound operates primarily by binding to specific molecular targets such as enzymes or receptors, altering their activity.

Pathways influenced include signal transduction pathways, enzyme inhibition, or receptor modulation, leading to changes in cellular responses.

Comparaison Avec Des Composés Similaires

Unique Attributes

The trifluoromethyl group imparts distinct electronic properties, enhancing the compound's reactivity and stability.

The integration of the chlorinated pyridine and phenyl rings provides a unique scaffold not commonly found in similar compounds.

Similar Compounds

3-(Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,3,4-thiadiazole derivatives: : Share core structure but differ in additional substituents.

4-Chlorophenylurea compounds: : Variations in the substituent positions or ring structures.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3N5OS/c16-8-1-3-9(4-2-8)22-13(26)23-14-25-24-12(27-14)11-10(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSDTYPFKAAAHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

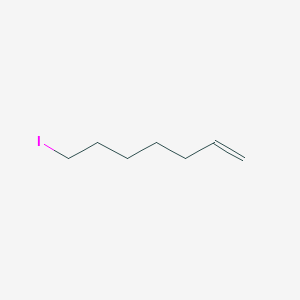

![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)

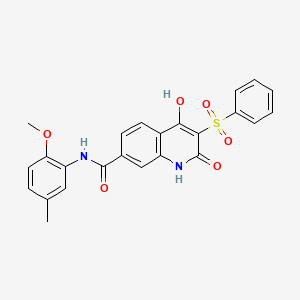

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)

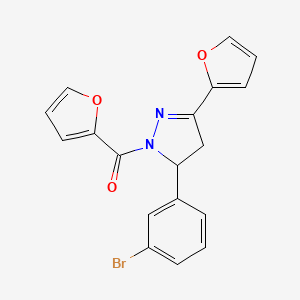

![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)

![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2400640.png)

![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)